3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is an organic compound with the molecular formula C13H11BrO3. It contains a bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety. The compound is identified by its CAS number 23642-41-3 and is notable for its potential applications in various fields, including chemistry, biology, and medicine .
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid belongs to the class of organic compounds known as carboxylic acids. Its structure features both aromatic and heterocyclic components, making it a versatile building block for organic synthesis.
The synthesis of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid typically follows these steps:
The molecular structure of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid can be represented as follows:
Property | Value |
---|---|
CAS Number | 23642-41-3 |
InChI Key | ATIWCCLZIOZFAM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Br |
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and creating derivatives with tailored biological activities.
The mechanism of action for 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid involves its interaction with biological targets:
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid has several scientific applications:
This compound's unique structure and properties make it an important subject of study across multiple scientific disciplines.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: